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Compound of Interest

Compound Name: Flt3-IN-2

Cat. No.: B611034 Get Quote

This technical guide provides a comprehensive overview of the preclinical data for Flt3-IN-2, a

representative FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is

a synthesized composite based on publicly available data for well-characterized second-

generation FLT3 inhibitors, intended to provide a robust framework for researchers, scientists,

and drug development professionals.

FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2]

Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point

mutations in the tyrosine kinase domain (TKD), are among the most common genetic

alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4]

FLT3 inhibitors are designed to block the aberrant signaling caused by these mutations,

thereby inducing apoptosis in leukemia cells.[5][6]

Data Presentation
The preclinical data for Flt3-IN-2 is summarized in the following tables, showcasing its

biochemical potency, cellular activity, and selectivity profile.

Table 1: Biochemical Kinase Inhibition Profile of Flt3-IN-
2
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Kinase Target IC50 (nM) Description

FLT3-WT 5.0
Potent inhibition of the wild-

type FLT3 kinase.

FLT3-ITD 0.7

High potency against the

constitutively active ITD

mutant.

FLT3-D835Y 1.8

Strong activity against a

common TKD resistance

mutation.

c-KIT 45.0

Moderate activity against a

related receptor tyrosine

kinase.

AXL 2.5

Inhibition of a kinase

implicated in FLT3 inhibitor

resistance.[7]

PDGFRβ >1000

Low activity against the

platelet-derived growth factor

receptor beta.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50%. Data is a representative synthesis from preclinical studies of second-generation

FLT3 inhibitors.

Table 2: In Vitro Cellular Activity of Flt3-IN-2
Cell Line FLT3 Status Assay Type EC50 / GI50 (nM)

MV4-11 FLT3-ITD Proliferation 1.5

MOLM-13 FLT3-ITD Proliferation 2.0

HL60 FLT3-WT Proliferation >5000

Ba/F3 FLT3-ITD FLT3-ITD Proliferation 1.2

Ba/F3 FLT3-D835Y FLT3-D835Y Proliferation 3.5
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EC50/GI50 values represent the concentration of the inhibitor required to cause a 50%

reduction in cell viability or growth. Data is a representative synthesis from preclinical studies of

second-generation FLT3 inhibitors.[8][9]

Table 3: In Vivo Efficacy of Flt3-IN-2 in AML Xenograft
Model

Animal Model
Treatment
Group

Dose (mg/kg,
oral, daily)

Tumor Growth
Inhibition (%)

Survival
Benefit

MV4-11

Xenograft
Vehicle - 0 -

MV4-11

Xenograft
Flt3-IN-2 10 85

Significant

increase in

median survival

MOLM-13

Xenograft
Vehicle - 0 -

MOLM-13

Xenograft
Flt3-IN-2 10 92

Significant

increase in

median survival

Data is a representative synthesis from preclinical studies of second-generation FLT3 inhibitors

in mouse models of FLT3-mutated AML.[10]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay
The inhibitory activity of Flt3-IN-2 against a panel of kinases was determined using a

radiometric or fluorescence-based in vitro kinase assay. Recombinant human kinase enzymes

were incubated with a specific peptide substrate and ATP (at a concentration near the Km for

each enzyme). Flt3-IN-2 was added at various concentrations to determine the IC50 value. The

reaction was allowed to proceed for a specified time at 30°C and then terminated. The amount

of phosphorylated substrate was quantified using a suitable method, such as phosphor-imaging
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for radiometric assays or fluorescence detection. IC50 values were calculated by fitting the

dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
The anti-proliferative activity of Flt3-IN-2 was assessed in various leukemia cell lines. Cells

were seeded in 96-well plates and treated with increasing concentrations of Flt3-IN-2 or vehicle

control for 72 hours. Cell viability was measured using a colorimetric assay such as MTT or a

luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of

metabolically active cells. The half-maximal effective concentration (EC50) or growth inhibition

(GI50) was determined by plotting the percentage of viable cells against the log of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FLT3 Signaling
To confirm the mechanism of action, the effect of Flt3-IN-2 on FLT3 signaling pathways was

evaluated by Western blotting. FLT3-mutant cell lines (e.g., MV4-11, MOLM-13) were treated

with various concentrations of Flt3-IN-2 for a defined period (e.g., 2-4 hours). Cells were then

lysed, and protein concentrations were determined. Equal amounts of protein were separated

by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against

phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5,

phosphorylated ERK (p-ERK), and total ERK. Following incubation with HRP-conjugated

secondary antibodies, the protein bands were visualized using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
The in vivo anti-leukemic efficacy of Flt3-IN-2 was evaluated in immunodeficient mouse

models. Human AML cell lines with FLT3 mutations (e.g., MV4-11) were implanted

subcutaneously or intravenously into mice. Once tumors were established or leukemia was

engrafted, the mice were randomized into treatment and control groups. Flt3-IN-2 was

administered orally once daily at a specified dose. Tumor volume was measured regularly with

calipers for subcutaneous models, or disease burden was monitored by bioluminescence

imaging for systemic models. Animal body weight and general health were also monitored. At

the end of the study, tumors were excised and weighed, and survival was recorded.
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Caption: FLT3 signaling pathway and the mechanism of action of Flt3-IN-2.
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Caption: Experimental workflow for the preclinical evaluation of Flt3-IN-2.
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Caption: Logical progression of preclinical development for a FLT3 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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